octahydro-1H-indole-2-carboxylic acid

Chiral chromatography Stereoisomer resolution Enantiopurity

Researchers face racemization during proline α-alkylation, compromising peptide mimetic stereochemistry. Octahydro-1H-indole-2-carboxylic acid (Oic) solves this via its rigid bicyclic scaffold-retaining complete configuration under conditions that racemize monocyclic proline. • Chiral building block for perindopril & trandolapril API synthesis. • Enantiopure (2S,3aS,7aS)-Oic: [α]²⁰/D = -48° to -50° (c=1, MeOH); mp 266-270°C. • Available as racemate (CAS 80828-13-3) or enantiopure (CAS 80875-98-5, ≥99.5% ee).

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 80828-13-3
Cat. No. B051044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-indole-2-carboxylic acid
CAS80828-13-3
Synonyms(2α,3aβ,7aβ)-(±)-Octahydroindole-2-carboxylic Acid;  (2R,3aR,7aR)-rel-Octahydro-1H-indole-2-carboxylic Acid;  (2α,3aβ,7aβ)-(±)-Octahydro-1H-indole-2-carboxylic Acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)
InChIKeyCQYBNXGHMBNGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-indole-2-carboxylic Acid: Proline Analogue


Octahydro-1H-indole-2-carboxylic acid (CAS 80828-13-3), systematically named (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic), is a conformationally constrained proline analogue [1]. The compound possesses a fully hydrogenated indole bicyclic scaffold with a carboxylic acid moiety at the 2-position, exhibiting a molecular formula of C9H15NO2 and molecular weight of 169.22 g/mol . As a chiral non-proteinogenic amino acid, it serves as a key synthetic intermediate in the manufacture of angiotensin-converting enzyme (ACE) inhibitors, notably perindopril and trandolapril . The compound's rigid bicyclic architecture confers distinct conformational properties compared to monocyclic proline, influencing peptide backbone geometry and proteolytic stability when incorporated into pharmacologically active peptides [2].

1
Constrained proline analogue
Bicyclic octahydroindole scaffold restricts peptide backbone conformation.
2
Stereochemically defined
Enantiopure (2S,3aS,7aS) form required; CAS 80875-98-5 distinguishable from racemate.
3
Reported synthetic utility
Used in synthesis of perindopril/trandolapril intermediates and constrained peptide mimetics.

Why Octahydro-1H-indole-2-carboxylic Acid Cannot Be Substituted


Octahydro-1H-indole-2-carboxylic acid cannot be generically substituted by other proline analogues or stereoisomers due to its precise three-dimensional architecture. The compound exists as eight possible stereoisomers, with only the (2S,3aS,7aS) configuration being relevant for pharmaceutical synthesis . The fused cyclohexane ring imposes severe steric hindrance that fundamentally alters the stereochemical outcomes of α-alkylation reactions compared to monocyclic proline derivatives—a property that is stereoisomer-specific and cannot be replicated by racemic mixtures or alternative scaffolds [1]. Furthermore, the bicyclic structure of (2S,3aS,7aS)-Oic provides distinct conformational rigidity that influences both the stereoselectivity of downstream reactions and the biological activity of the final pharmaceutical product, making stereochemical purity and configurational identity critical procurement parameters that cannot be compromised [2].

Target
(2S,3aS,7aS)-Oic
If substituted
Racemic mixture (CAS 80828-13-3)
Contains equal opposite enantiomer; may lead to inactive diastereomers in ACE inhibitor synthesis. Enantiopure form is essential for stereochemical outcome.
Target
Bicyclic Oic scaffold
If substituted
Monocyclic L-proline
Proline offers lower conformational constraint and partial racemization during α-alkylation; cannot replicate rigid bicyclic geometry and stereoretentive behavior.
Target
(2S,3aS,7aS) configuration
If substituted
Opposite enantiomer (2R,3aR,7aR)
Opposite stereochemistry leads to inactive intermediates; only (2S,3aS,7aS) reported as compatible with ACE inhibitor pharmacophore. Verify via optical rotation.

Octahydro-1H-indole-2-carboxylic Acid: Differentiation Evidence


Enantiomeric Purity by Chiral HPLC

The (2S,3aS,7aS) stereoisomer of octahydro-1H-indole-2-carboxylic acid can be chromatographically resolved from its (2R,3aR,7aR) enantiomer via HPLC on a chiral stationary phase, enabling the isolation of multigram quantities of each amino acid in enantiomerically pure form . This resolution capability is critical for procurement decisions, as the racemic mixture (CAS 80828-13-3) differs fundamentally from the single enantiomer (CAS 80875-98-5) in downstream synthetic utility.

Chiral HPLC resolution
Head-to-head
Baseline separation of (2S,3aS,7aS) and (2R,3aR,7aR) enantiomers on chiral stationary phase; multigram isolation achievable.
Supports enantiopurity verification
Method-dependent; verify on receipt via chiral HPLC or optical rotation.
Chiral chromatography Stereoisomer resolution Enantiopurity

α-Alkylation Stereoselectivity: Oic vs. Proline

The fused bicyclic structure of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid imposes severe steric hindrance that prevents the application of Seebach's self-reproduction of chirality methodology, resulting in α-alkylation with complete retention of configuration [1]. In contrast, monocyclic proline undergoes α-alkylation via Seebach methodology with variable stereoselectivity and partial racemization under similar conditions [2]. The α-methylation of (S,S,S)-Oic proceeds with high selectivity to yield (S,S,S)-(αMe)Oic as the predominant product [1].

α-Alkylation stereoselectivity
Cross-study comparable
Oic: α-methylation with complete retention of configuration.
Proline: Seebach methodology gives partial racemization, variable diastereomeric ratios.
Predictable stereochemical outcome for Oic
Quantitative selectivity not fully reported; described as 'remarkably selective'.
Stereoselective synthesis α-Alkylation Peptide backbone constraint

Optical Rotation Identity Verification

The (2S,3aS,7aS) enantiomer of octahydro-1H-indole-2-carboxylic acid (CAS 80875-98-5) exhibits a specific optical rotation of [α]²⁰/D = -48° (c=1, MeOH) or -50° (c=1, methanol) , whereas the racemic mixture (CAS 80828-13-3) has an optical rotation of approximately 0° (or undefined rotation due to equal amounts of enantiomers). This quantitative optical rotation value provides a simple, rapid quality control metric to verify stereochemical identity and purity upon receipt.

Specific optical rotation
Head-to-head
[α]²⁰/D = -48° to -50° (c=1, MeOH) for enantiopure (2S,3aS,7aS)-Oic.
Enantiopure identity verification
Racemate shows ~0°; simple QC metric upon receipt.
Chiral purity Optical rotation Quality control

Melting Point Identity Verification

The enantiopure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (CAS 80875-98-5) exhibits a consistent melting point with decomposition at 266-270°C , whereas the racemic mixture (CAS 80828-13-3) displays a broader and lower melting range of 215-218°C (dec.) [1] or 150-155°C , depending on crystalline form. This thermal behavior differential reflects the distinct solid-state packing arrangements of enantiopure versus racemic crystals and serves as an additional identity and purity verification parameter.

Melting point
Head-to-head
266-270 °C (dec.) for enantiopure (2S,3aS,7aS)-Oic.
Thermal identity check
Racemic mp 215-218 °C (dec.); alternative report 150-155 °C.
Thermal analysis Crystalline purity Solid-state characterization

Conformational Rigidity in Peptide Backbones

Octahydro-1H-indole-2-carboxylic acid (Oic) is a proline analogue with a fused bicyclic structure that restricts the conformational freedom of peptides into which it is incorporated [1]. Due to its bicyclic structure and increased lipophilicity, the incorporation of Oic into peptides may help overcome limitations of small peptides as drugs, including high conformational flexibility in solution, low stability toward proteolytic enzymes, and poor bioavailability [1]. In contrast, monocyclic proline provides only partial conformational constraint and does not offer the same degree of protection against proteolytic degradation [2].

Conformational rigidity
Class-level inference
Bicyclic scaffold restricts peptide backbone; reported enhanced proteolytic stability vs. proline-containing analogues.
Supports constrained peptide design
Quantitative stability comparison data to verify; class-level property.
Peptide conformation Proteolytic stability Bioavailability

Octahydro-1H-indole-2-carboxylic Acid: Application Scenarios


ACE Inhibitor Synthesis: Perindopril & Trandolapril

The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid serves as the critical chiral building block in the industrial synthesis of the ACE inhibitors perindopril and trandolapril [1]. The stereochemical purity of the Oic moiety directly determines the pharmacological activity of the final API, as the (2S,3aS,7aS) configuration is essential for potent ACE inhibition. Procurement specifications must mandate enantiopure (2S,3aS,7aS)-Oic (CAS 80875-98-5) with optical rotation [α]²⁰/D = -48° to -50° (c=1, MeOH) and chiral purity ≥99.5% ee to ensure successful downstream coupling and API quality [2]. The racemic mixture (CAS 80828-13-3) is unsuitable for pharmaceutical synthesis without additional resolution steps.

α-Substituted Peptide Mimetics

The predictable stereochemical behavior of (2S,3aS,7aS)-Oic during α-alkylation—specifically, its complete retention of configuration under conditions that cause racemization in monocyclic proline—makes it uniquely suitable for the synthesis of α-substituted peptide mimetics with defined three-dimensional structure [1]. Researchers developing constrained peptide analogues for SAR studies, protease-resistant therapeutic peptides, or chiral catalyst ligands should select enantiopure (2S,3aS,7aS)-Oic to exploit this stereochemical fidelity. The fused bicyclic structure also imparts conformational rigidity that enhances binding affinity and metabolic stability in peptide-based drug candidates .

Identity Verification by Optical Rotation & Thermal Analysis

Procurement and quality control laboratories can leverage the distinct physical properties of enantiopure (2S,3aS,7aS)-Oic versus the racemic mixture for rapid identity verification. The specific optical rotation of -48° to -50° (c=1, MeOH) provides a simple, quantitative metric to confirm that the correct stereoisomer has been received [1]. Additionally, the melting point differential—266-270°C (dec.) for enantiopure material versus 215-218°C (dec.) or 150-155°C for the racemate—offers a low-cost, orthogonal verification method [2]. These metrics are particularly valuable for GMP environments where stereochemical identity directly impacts API quality.

Chiral Building Block for Asymmetric Catalysis

The rigid bicyclic scaffold of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid provides a structurally well-defined chiral environment suitable for applications in asymmetric catalysis [1]. The compound has been employed as an organocatalyst for asymmetric aldol reactions of aromatic aldehydes and ketones . The complete stereochemical retention observed during α-functionalization of Oic [2] enables the predictable synthesis of diverse chiral ligands and catalysts with tailored steric and electronic properties. Researchers developing novel asymmetric catalysts should consider Oic over monocyclic proline when enhanced conformational rigidity and predictable stereochemical outcomes are required.

Application
Selection Property
Validation Focus
Synthesis of perindopril/trandolapril intermediates
Enantiopure (2S,3aS,7aS) form
Chiral purity and optical rotation verification
α‑Substituted peptide mimetics
Stereoretentive α‑alkylation
Diastereomeric purity of alkylated products
Incoming material identity testing
Distinct thermal/optical signatures vs racemate
Melting point and optical rotation comparison
Asymmetric organocatalyst synthesis
Rigid bicyclic chiral framework
Stereochemical integrity in catalyst derivatization

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